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Abstract

E4177, more commonly known as Eritoran or E5564, is a synthetic molecule designed as a
potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Developed by Eisai Co., Ltd., itis a
structural analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in
Gram-negative bacteria.[2][3] Eritoran was investigated primarily for the treatment of severe
sepsis due to its ability to competitively inhibit LPS binding to the MD-2/TLR4 complex, thereby
modulating the innate immune response.[1][2] Although it ultimately did not meet its primary
endpoint in a Phase Il clinical trial for severe sepsis, its well-defined mechanism of action and
extensive preclinical and clinical investigation make it a valuable tool for research into TLR4
signaling and inflammatory disease.[4] This guide provides a detailed overview of the chemical
properties, structure, and biological activity of Eritoran.

Chemical Properties and Structure

Eritoran is a complex synthetic lipid. Its structure is designed to mimic the lipid A portion of LPS
from the non-pathogenic bacterium Rhodobacter sphaeroides.[5]

Physicochemical Properties
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Property

Value

Source

IUPAC Name

[(2R,3R,4R,5S,6R)-4-Decoxy-
5-hydroxy-6-
[[(2R,3R,4R,5S,6R)-4-[(3R)-3-
methoxydecoxy]-6-
(methoxymethyl)-3-[[(2)-
octadec-11-enoyllamino]-5-
phosphonatooxyoxan-2-
ylJoxymethyl]-3-(3-
oxotetradecanoylamino)oxan-

2-yl] phosphoric acid

[3]

Synonyms

E4177, E5564, Eritoran

[3][6]

CAS Number

185955-34-4 (acid form),
185954-98-7 (tetrasodium salt)

[3]

Molecular Formula

Ce6H126N2019P2

[3]

Molar Mass 1313.677 g/mol [3]
Not specified in provided
Appearance
results.
N Not specified in provided
Solubility

results.

Biological Half-Life

50.4 to 62.7 hours

[2]

Structural Elucidation

The definitive three-dimensional structure of Eritoran in complex with human TLR4 and MD-2

has been determined by X-ray crystallography. This has provided critical insights into its

mechanism of antagonism.

The crystal structure reveals that Eritoran binds to a hydrophobic pocket within the MD-2 co-

receptor, preventing the dimerization of the TLR4-MD-2 complex that is induced by agonist

ligands like LPS.
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PDB ID Description Resolution (A)

Crystal structure of the human
2765 TLR4 TV3 hybrid-MD-2- 2.70

Eritoran complex

Experimental Protocols

Detailed, publicly available protocols for the synthesis, purification, and comprehensive
analytical characterization of Eritoran are limited due to the proprietary nature of its
development. However, based on its complex structure as a synthetic glycolipid, the following
general methodologies would be employed.

Synthesis

The synthesis of Eritoran is a multi-step process involving the assembly of a disaccharide
backbone, followed by the strategic introduction of fatty acid chains and phosphate groups.
One publication notes that difficulties with the large-scale synthesis and purification of its
predecessor, E5531, led to the development of Eritoran, suggesting a complex and optimized
synthetic route.[5] While a specific, detailed protocol is not publicly available, it would involve
advanced organic synthesis techniques, including:

Protecting group chemistry: To selectively modify different hydroxyl and amino groups on the
sugar scaffolds.

Glycosylation reactions: To form the disaccharide core.

Acylation reactions: To attach the various fatty acid side chains.

Phosphorylation reactions: To introduce the phosphate groups.

Chromatographic purification: At each step to isolate and purify the intermediates.

Purification

Purification of the final Eritoran product would be critical to ensure high purity for research and
clinical applications. A likely method would be:
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e High-Performance Liquid Chromatography (HPLC): A validated HPLC method for measuring
Eritoran levels in plasma has been described, utilizing a Luna phenyl-hexyl column.[7] A
similar approach with appropriate mobile phases would be used for preparative purification.

Analytical Characterization

A combination of spectroscopic techniques would be used to confirm the structure and purity of
synthesized Eritoran.

e 1H and 3C NMR: To confirm the overall structure, including the stereochemistry of the sugar
rings and the position of the acyl and phosphate groups.

e 31p NMR: To characterize the phosphate moieties.

e 2D NMR techniques (e.g., COSY, HSQC, HMBC): To assign all proton and carbon signals
and confirm the connectivity of the molecule.

Detailed experimental parameters such as solvent, temperature, and instrument frequency for
the specific analysis of Eritoran are not publicly available.

o High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and
exact mass of the molecule.

o Tandem Mass Spectrometry (MS/MS): A validated liquid chromatography/mass
spectrometry/mass spectrometry (LC/MS/MS) method with a measurable limit of 5 ng/mL
has been used to quantify Eritoran in plasma.[7] This technique would also be used to study
the fragmentation pattern of the molecule to further confirm its structure. The mobile phase
for this analysis consisted of 100% MeOH, 1% acetic acid, and 0.1% trifluoroacetic acid
(TFA).[7]

Mechanism of Action and Signaling Pathways

Eritoran functions as a direct antagonist of the TLR4 signaling pathway.

Molecular Interaction

Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, which forms a
complex with TLR4 on the surface of immune cells.[8] By occupying the hydrophobic pocket of
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MD-2, Eritoran prevents the LPS-induced conformational changes and dimerization of the
TLR4-MD-2 complex that are necessary for downstream signal transduction.[8]

Signaling Pathway Inhibition

The binding of an agonist like LPS to the TLR4-MD-2 complex initiates a signaling cascade that
leads to the activation of transcription factors, primarily NF-kB, and the subsequent production
of pro-inflammatory cytokines. Eritoran blocks this cascade at its inception.
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Caption: Eritoran's antagonistic action on the TLR4 signaling pathway.

Experimental Workflow for Assessing TLR4 Antagonism

A typical in vitro workflow to evaluate the TLR4 antagonistic activity of a compound like Eritoran
would involve stimulating immune cells with LPS in the presence and absence of the
compound and then measuring the downstream inflammatory response.
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Caption: In vitro workflow for evaluating TLR4 antagonism.

Conclusion

Eritoran (E4177/E5564) is a well-characterized synthetic antagonist of TLR4. Its development,
although not leading to a commercial drug for sepsis, has provided the scientific community
with a valuable tool to probe the intricacies of the innate immune system and TLR4-mediated
signaling pathways. The extensive data available on its chemical structure, physicochemical
properties, and mechanism of action, as outlined in this guide, serve as a solid foundation for
researchers in drug development and immunology. While detailed proprietary information on its
synthesis remains undisclosed, the established analytical methods provide a clear path for its
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characterization. Further research utilizing Eritoran could lead to new insights into inflammatory
diseases and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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